N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features two key substituents:
- N6-substituent: A 3-(1H-imidazol-1-yl)propyl chain, providing a basic nitrogen atom for hydrogen bonding and enhancing solubility in polar environments.
This structural framework is commonly explored in kinase inhibitor design due to the pyrazolopyrimidine core’s ability to mimic ATP’s purine moiety . The imidazole moiety may further enhance interactions with catalytic lysine residues in kinase binding pockets, while the methoxyphenyl group could modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
6-N-(3-imidazol-1-ylpropyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O/c1-27-14-5-3-13(4-6-14)22-16-15-11-21-25-17(15)24-18(23-16)20-7-2-9-26-10-8-19-12-26/h3-6,8,10-12H,2,7,9H2,1H3,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQQEGPOUSEPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine backbone, which is known for its diverse biological activities. The presence of the imidazole and methoxyphenyl groups enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 287.35 g/mol.
Structural Formula
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases, particularly casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases. The inhibition of CK1 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, compound 12b from a related study showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating potent activity .
Apoptotic Induction
The compound has also been shown to induce apoptosis in cancer cells. Flow cytometric analyses revealed that it increases the BAX/Bcl-2 ratio significantly, which is a marker for apoptosis induction. Additionally, it arrests the cell cycle at the S and G2/M phases, further contributing to its anti-cancer effects .
Inhibition of Kinases
The compound acts as an epidermal growth factor receptor (EGFR) inhibitor. In studies assessing kinase inhibitory activities, it demonstrated strong inhibition against both wild-type EGFR and mutant forms (e.g., EGFR T790M), with IC50 values as low as 0.016 µM for wild-type EGFR . This positions it as a promising candidate for targeted cancer therapies.
Anti-inflammatory Properties
Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory effects. Compounds derived from this class have shown inhibition of prostaglandin synthesis, suggesting their potential use in treating inflammatory conditions .
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazolo[3,4-d]pyrimidines showed potent activity against various cancer cell lines by targeting specific kinases involved in tumor growth .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study:
In vitro studies demonstrated that similar pyrazolo derivatives could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting their potential use in managing conditions like rheumatoid arthritis .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The imidazole moiety is particularly noted for its role in enhancing antimicrobial efficacy.
Case Study:
Research conducted by Pharmaceutical Biology highlighted that certain pyrazolo derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study:
In a model of Alzheimer's disease, compounds with similar structures were shown to inhibit acetylcholinesterase activity and reduce oxidative stress markers in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on their substituents.
Table 1: Structural and Molecular Comparison
Key Comparative Insights
The 4-methoxyphenyl substituent in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethoxy group in , which could alter binding pocket interactions.
The imidazole in the target compound may improve aqueous solubility (cLogS ~-3.5) relative to the morpholine in (cLogS ~-4.1) due to protonation at physiological pH .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a nucleophilic aromatic substitution pathway similar to , where a dichloropyrimidine intermediate reacts sequentially with 4-methoxyaniline and 3-(imidazolyl)propylamine.
- In contrast, employs a 3-methoxypropylamine for N6 substitution, which may simplify synthesis due to the absence of heteroaromatic handling .
Research Findings and Implications
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with imidazole or morpholine substituents (e.g., ) show promise in targeting Bcr-Abl and Src-family kinases. The target compound’s imidazole may confer selectivity for kinases with acidic residues near the ATP pocket .
- Metabolic Stability : The trifluoromethoxy group in reduces oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation, necessitating structural optimization for in vivo applications .
- Isomerization Trends : Pyrazolopyrimidines with flexible substituents (e.g., propyl chains) may undergo isomerization under acidic conditions, as observed in related pyrazolo-triazolopyrimidine systems .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling reactions to introduce the imidazolylpropyl and 4-methoxyphenyl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in DMF at 80–100°C under inert atmospheres .
- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Green chemistry approaches , such as using ethanol or water as solvents, to minimize waste .
Q. How can structural characterization be rigorously validated?
Use a combination of:
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize:
- Kinase inhibition assays (e.g., against JAK3 or EGFR) using ADP-Glo™ or fluorescence polarization .
- Cell viability assays (e.g., MTT or CellTiter-Glo®) in cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative activity .
- Selectivity profiling against a panel of 50+ kinases to identify off-target effects .
Q. How should reaction progress and purity be monitored during synthesis?
Employ:
- Thin-layer chromatography (TLC) with UV visualization for real-time monitoring .
- HPLC with PDA detection (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Recrystallization from isopropyl alcohol or ethyl acetate to remove byproducts .
Q. What solvent systems optimize yield in N-alkylation steps?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Ethanol/water mixtures (7:3 v/v) improve solubility of hydrophilic intermediates .
- Avoid halogenated solvents (e.g., DCM) due to poor compatibility with amine nucleophiles .
Advanced Research Questions
Q. How to resolve contradictory data in kinase inhibition assays?
If IC₅₀ values conflict across studies:
- Perform mutational analysis of kinase ATP-binding pockets to identify critical residues (e.g., gatekeeper mutations) .
- Validate using isothermal titration calorimetry (ITC) to measure binding affinity (ΔG, Kd) .
- Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .
Q. What strategies improve selectivity for target kinases?
- Structure-based drug design (SBDD) : Use co-crystallization data (e.g., PDB 4UB) to modify substituents interacting with non-conserved kinase regions .
- SAR studies : Systematically vary the imidazolylpropyl chain length or methoxyphenyl substituents to optimize steric/electronic complementarity .
- Proteomic profiling (e.g., KinomeScan®) to identify and eliminate off-target binding .
Q. How to address low solubility in biological assays?
- Introduce ionizable groups (e.g., tertiary amines) or use prodrug strategies (e.g., phosphate esters) .
- Optimize formulation with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles .
- Validate solubility using equilibrium solubility assays in PBS (pH 7.4) with DMSO controls .
Q. What computational tools predict binding modes and metabolic stability?
Q. How to design a robust SAR study for this compound class?
- Core modifications : Compare pyrazolo[3,4-d]pyrimidine with imidazo[1,2-a]pyrazine cores to assess scaffold flexibility .
- Substituent libraries : Synthesize analogs with varied aryl/alkyl groups at N4 and N6 positions .
- Free-energy perturbation (FEP) calculations to prioritize synthetic targets with predicted ΔΔG < -2 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
